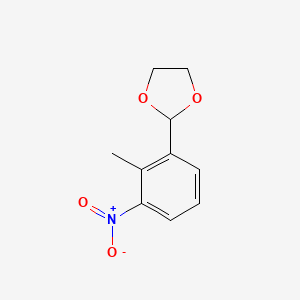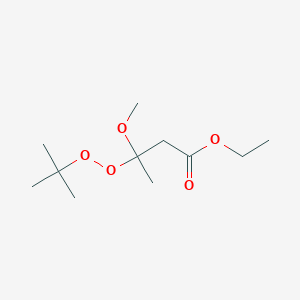![molecular formula C13H10Br2N2 B14289794 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide CAS No. 113918-49-3](/img/structure/B14289794.png)
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide is an organic compound that features a bromine atom, a cyanophenyl group, and a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 2-bromopyridine with 2-cyanobenzyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like amines or alcohols.
科学的研究の応用
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-[(2-cyanophenyl)methyl]benzene
- 2-Bromo-1-[(2-cyanophenyl)methyl]pyridine
- 2-Bromo-1-[(2-cyanophenyl)methyl]imidazole
Uniqueness
2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of the pyridinium ion, which imparts distinct chemical and physical properties.
特性
CAS番号 |
113918-49-3 |
|---|---|
分子式 |
C13H10Br2N2 |
分子量 |
354.04 g/mol |
IUPAC名 |
2-[(2-bromopyridin-1-ium-1-yl)methyl]benzonitrile;bromide |
InChI |
InChI=1S/C13H10BrN2.BrH/c14-13-7-3-4-8-16(13)10-12-6-2-1-5-11(12)9-15;/h1-8H,10H2;1H/q+1;/p-1 |
InChIキー |
NLVNOUVSFBCFBU-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=CC=C2Br)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)



![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)






